Cas no 7728-77-0 (2-(1,3-thiazol-5-yl)ethan-1-amine)

2-(1,3-thiazol-5-yl)ethan-1-amine is a versatile organic compound with a thiazole ring, offering enhanced stability and reactivity in various chemical reactions. This compound exhibits excellent solubility in organic solvents, facilitating its use in synthetic applications. Its unique structure provides a rich electronic environment, making it suitable for the synthesis of diverse heterocyclic compounds.
2-(1,3-thiazol-5-yl)ethan-1-amine structure
7728-77-0 structure
Product Name:2-(1,3-thiazol-5-yl)ethan-1-amine
CAS No:7728-77-0
MF:C5H8N2S
MW:128.195419311523
MDL:MFCD27920702
CID:1035109
PubChem ID:28948322
Update Time:2025-06-20

2-(1,3-thiazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Thiazol-5-yl)ethanamine
    • 2-(1,3-Thiazol-5-yl)ethanamine
    • 2-(Thiazol-5-yl)ethamine
    • 2-(1,3-thiazol-5-yl)ethan-1-amine
    • 7728-77-0
    • SCHEMBL5899126
    • AKOS012053631
    • 5-(2-aminoethyl)-thiazole
    • EN300-170606
    • DTXSID00651839
    • CS-0455583
    • 2-(thiazol-5-yl)ethan-1-amine
    • DB-226731
    • 2-thiazol-5-ylethanamine
    • MDL: MFCD27920702
    • Inchi: 1S/C5H8N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2
    • InChI Key: VKMXHCGSFOBPGQ-UHFFFAOYSA-N
    • SMILES: S1C=NC=C1CCN

Computed Properties

  • Exact Mass: 128.04081944g/mol
  • Monoisotopic Mass: 128.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 67.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 2-(1,3-thiazol-5-yl)ethan-1-amine

Introduction to 2-(1,3-thiazol-5-yl)ethan-1-amine (CAS No. 7728-77-0)

2-(1,3-thiazol-5-yl)ethan-1-amine, also known by its CAS number 7728-77-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a thiazole ring and an ethylamine group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. It is known for its ability to form stable complexes with metal ions and its involvement in various biological processes. The ethylamine group, on the other hand, is a primary amine that can participate in hydrogen bonding and other intermolecular interactions, contributing to the compound's solubility and reactivity.

Recent studies have highlighted the potential of 2-(1,3-thiazol-5-yl)ethan-1-amine in several areas of research. One notable application is in the development of new therapeutic agents for neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that compounds containing the thiazole moiety can exhibit potent neuroprotective effects. Specifically, 2-(1,3-thiazol-5-yl)ethan-1-amine has been found to modulate the activity of certain neurotransmitter receptors, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 2-(1,3-thiazol-5-yl)ethan-1-amine has also shown promise as an anti-inflammatory agent. Inflammatory diseases are a significant health burden worldwide, and there is a constant need for new and effective treatments. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a potential candidate for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 2-(1,3-thiazol-5-yl)ethan-1-amine can be achieved through various methods, including the reaction of 5-bromothiazole with ethylenediamine or through the alkylation of thiazole with an appropriate alkyl halide. These synthetic routes are well-documented in the literature and can be optimized for large-scale production if needed. The choice of synthetic method often depends on factors such as yield, purity, and cost-effectiveness.

In terms of pharmacokinetics, 2-(1,3-thiazol-5-yl)ethan-1-amine exhibits favorable properties that make it suitable for pharmaceutical development. It has good oral bioavailability and can cross the blood-brain barrier efficiently, which is crucial for its potential use in central nervous system (CNS) disorders. Additionally, it has been shown to have low toxicity in preclinical studies, further supporting its safety profile.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-(1,3-thiazol-5-yl)ethan-1-amine in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific patient populations.

Beyond its therapeutic applications, 2-(1,3-thiazol-5-yl)ethan-1-amine has also found use as a research tool in academic and industrial laboratories. Its ability to interact with specific biological targets makes it valuable for studying molecular mechanisms underlying various diseases. For example, it can be used to probe the function of neurotransmitter receptors or to investigate signaling pathways involved in inflammation.

In conclusion, 2-(1,3-thiazol-5-yl)ethan-1-amine (CAS No. 7728-77-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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